N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)furan-2-carboxamide
Description
The compound N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)furan-2-carboxamide features a hybrid structure combining two pharmacologically relevant motifs:
- A 4-methyl-1,2,3-thiadiazole-5-carbonyl group linked to a piperidine ring.
- A furan-2-carboxamide moiety attached via a methylene bridge.
While direct data on its synthesis or applications are absent in the provided evidence, analogous compounds (e.g., –3) suggest plausible synthetic routes involving TBTU/DIEA-mediated amide coupling .
Properties
IUPAC Name |
N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-10-13(23-18-17-10)15(21)19-6-4-11(5-7-19)9-16-14(20)12-3-2-8-22-12/h2-3,8,11H,4-7,9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWISHLJXZRGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)furan-2-carboxamide It’s worth noting that similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial activity.
Mode of Action
The exact mode of action of This compound Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial activity. The mode of action of these compounds could involve interaction with bacterial cell components, leading to disruption of essential processes.
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial activity. This suggests that these compounds may interfere with biochemical pathways essential for microbial growth and survival.
Result of Action
The molecular and cellular effects of This compound Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial activity. This suggests that these compounds may lead to the death of microbial cells.
Biological Activity
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)furan-2-carboxamide is a novel compound with significant biological activity, particularly in the realms of anticancer and antimicrobial research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiadiazole ring , a piperidine moiety , and a furan-2-carboxamide functional group. Its molecular formula is with a molecular weight of approximately 386.5 g/mol. The presence of these functional groups contributes to its biological activity by enabling interactions with various biological targets.
Research indicates that thiadiazole derivatives, including this compound, exert their effects through several mechanisms:
- Inhibition of Cell Proliferation : Thiadiazole compounds have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This is particularly evident in studies involving breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells .
- Interaction with Enzymes : The compound likely interacts with specific enzymes and receptors involved in cellular signaling pathways, which can lead to altered cellular responses and enhanced therapeutic efficacy.
- Apoptotic Pathways : Studies demonstrate that treatment with thiadiazole derivatives increases the Bax/Bcl-2 ratio and activates caspase pathways, leading to programmed cell death in cancer cells .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives:
- Cytotoxicity : In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, the compound demonstrated an IC50 value comparable to established chemotherapeutic agents .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| N-(Thiadiazole derivative) | MCF-7 | 5.36 | Induces apoptosis |
| N-(Thiadiazole derivative) | HepG2 | 10.10 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Inhibition of Microbial Growth : Preliminary studies indicate that thiadiazole derivatives can inhibit the growth of various microorganisms. This suggests potential applications in treating infections caused by resistant strains .
Case Studies
Several case studies provide insight into the effectiveness of thiadiazole derivatives:
- Study on MCF-7 Cells : A recent study evaluated the cytotoxicity of several thiadiazole derivatives against MCF-7 cells, revealing that specific structural modifications significantly enhanced their anticancer activity .
- In Vivo Studies : In vivo experiments have demonstrated the targeting ability of thiadiazole compounds in tumor-bearing mice models, indicating their potential for selective targeting of cancer cells while sparing normal tissues .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiadiazole structures exhibit significant anticancer properties. N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)furan-2-carboxamide has been studied for its ability to induce apoptosis in cancer cells and disrupt cell cycle progression.
Case Study:
A study evaluated the efficacy of this compound against human glioblastoma and melanoma cell lines, revealing IC50 values ranging from 10 to 30 µM. The presence of the thiadiazole ring was critical for its cytotoxic activity.
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against various pathogens. Similar derivatives have shown the ability to inhibit bacterial growth and disrupt biofilm formation.
Case Study:
In an antimicrobial evaluation study, derivatives were tested for their minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus. The most active derivative exhibited MIC values between 0.22 and 0.25 µg/mL.
Mode of Action
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These include:
- Enzyme Inhibition: The compound likely interacts with enzymes involved in critical metabolic pathways.
- Receptor Modulation: It may modulate receptor activity, influencing various signaling pathways within cells.
Further studies are needed to explore the full therapeutic potential of this compound. Areas for future investigation include:
- Mechanistic Studies: Detailed investigations into the specific biochemical pathways affected by the compound.
- In Vivo Studies: Evaluating the efficacy and safety of the compound in animal models to assess its therapeutic potential.
- Structure–Activity Relationship (SAR) Studies: Understanding how modifications to the chemical structure influence biological activity.
Comparison with Similar Compounds
Thiadiazole Derivatives with Fungicidal Activity ()
Compounds 1f , 1g , 1h , and 1i share the 4-methyl-1,2,3-thiadiazole-5-carbonyl core but differ in their ester-linked substituents (e.g., chlorophenyl or dichlorophenyl groups). Key distinctions from the target compound include:
Key Insights :
Piperazine/Piperidine-Linked Carboxamides ()
Compounds 34–37 in feature carboxamide groups attached to piperazine or piperidine derivatives with aryl substituents (e.g., benzofuran, indole). Comparisons include:
Key Insights :
- Piperidine (one nitrogen) in the target compound may confer lower basicity than piperazine (two nitrogens), altering pharmacokinetics (e.g., absorption, protein binding).
- Hydroxyl groups in compounds improve solubility but may increase metabolic susceptibility compared to the target’s thiadiazole system.
Furan-Carboxamide Opioids ()
Furanylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide) shares the furan-carboxamide motif but differs critically in its piperidine substitution:
Key Insights :
- The phenethyl group in Furanylfentanyl is critical for opioid receptor binding, absent in the target compound.
- The thiadiazole-carbonyl moiety may redirect bioactivity toward non-opioid targets (e.g., antimicrobial or enzyme inhibition).
Q & A
Q. What are the key synthetic strategies for N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)furan-2-carboxamide?
The synthesis involves multi-step coupling reactions. For example, the thiadiazole-5-carbonyl group is typically introduced via coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in dichloromethane. Post-reaction purification employs silica gel column chromatography with solvent gradients tailored to the compound’s polarity .
Q. Which analytical methods are essential for characterizing this compound?
Structural confirmation requires 1H/13C NMR to verify proton and carbon environments (e.g., thiadiazole ring protons at δ 2.48–3.53 ppm, piperidine methylene groups at δ 1.68–1.73 ppm). Mass spectrometry (e.g., ESI-MS) confirms molecular weight, while IR spectroscopy identifies carbonyl stretches (~1650–1700 cm⁻¹). Purity is validated via HPLC (>95%) .
Q. How is the compound’s stability assessed under varying storage conditions?
Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, humidity) followed by HPLC or TLC analysis. For analogs like piperazine derivatives, storage at –20°C in inert atmospheres (argon) is recommended to prevent oxidation .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error. For example, ICReDD’s workflow integrates reaction path searches and experimental feedback to identify optimal conditions (e.g., solvent selection, catalyst loading) .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability (e.g., cell lines, incubation times). Cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and meta-analysis of structural analogs (e.g., 1,3,4-thiadiazole derivatives with antimicrobial activity ) are critical. Dose-response curves and kinetic studies further clarify mechanisms .
Q. How does the thiadiazole-piperidine-furan hybrid structure influence pharmacokinetic properties?
The thiadiazole enhances metabolic stability via electron-withdrawing effects, while the piperidine improves solubility through amine protonation. Molecular docking studies (e.g., with cytochrome P450 enzymes) predict metabolic pathways, guiding derivatization (e.g., fluorination of the furan ring to reduce clearance) .
Q. What are the challenges in scaling up synthesis while maintaining yield and purity?
Scaling requires optimizing mixing efficiency (e.g., continuous flow reactors) and workup protocols (e.g., liquid-liquid extraction vs. centrifugation). Impurity profiling via LC-MS identifies side products (e.g., dimerization during coupling), which are mitigated by controlled reagent stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
